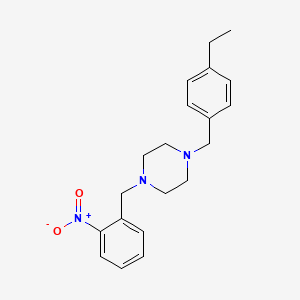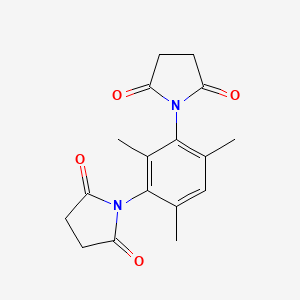
N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It is a potent hallucinogenic substance that has been used in scientific research to study the effects of hallucinogens on the human brain. The purpose of
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor in the brain. The activation of this receptor is thought to be responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. These effects include changes in brain activity, perception, and cognition. The drug has been found to increase blood flow to certain areas of the brain, alter visual perception, and produce changes in mood and thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide in lab experiments is its potency. The drug is highly potent and produces strong hallucinogenic effects, making it useful for studying the effects of hallucinogens on the brain. However, one of the limitations of using the drug in lab experiments is its potential for abuse. The drug has a high potential for abuse and can produce adverse effects if not used properly.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide. One area of research is the potential therapeutic effects of the drug in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of research is the development of new and more potent hallucinogens for use in scientific research. Additionally, research is needed to better understand the mechanism of action of the drug and its effects on the brain.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide involves several steps. The first step is the reaction between 2,5-dimethoxybenzaldehyde and nitroethane to form 2,5-dimethoxyphenethylamine. The second step involves the reduction of the nitro group in 2,5-dimethoxyphenethylamine to form 2,5-dimethoxyamphetamine. The final step is the reaction between 2,5-dimethoxyamphetamine and 4-methylphenylpropanol to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide has been used in scientific research to study the effects of hallucinogens on the human brain. It has been found to produce similar effects to other hallucinogens such as LSD and psilocybin. The drug has been used to study the effects of hallucinogens on brain activity, perception, and cognition. It has also been used to study the potential therapeutic effects of hallucinogens in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-13-4-6-14(7-5-13)23-11-10-18(20)19-16-12-15(21-2)8-9-17(16)22-3/h4-9,12H,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNTXBTZWPXSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)

![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)


![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)
![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)
![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)
![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)
